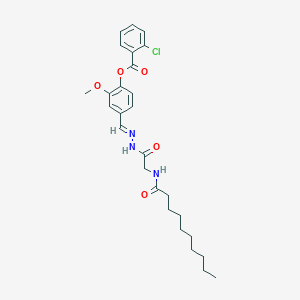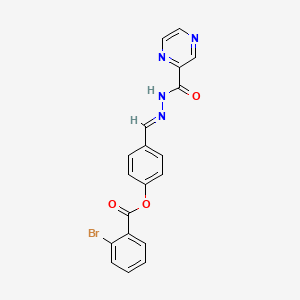![molecular formula C27H26N4O3S2 B12026375 N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12026375.png)
N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[4-(乙酰氨基)苯基]-2-{[3-(4-甲基苯基)-4-氧代-3,4,5,6,7,8-六氢[1]苯并噻吩并[2,3-d]嘧啶-2-基]硫代}乙酰胺”是一种复杂的的有机化合物,属于苯并噻吩并[2,3-d]嘧啶类。
准备方法
合成路线和反应条件
“N-[4-(乙酰氨基)苯基]-2-{[3-(4-甲基苯基)-4-氧代-3,4,5,6,7,8-六氢[1]苯并噻吩并[2,3-d]嘧啶-2-基]硫代}乙酰胺”的合成通常涉及多步有机反应。起始原料通常包括取代的苯胺、噻吩和嘧啶。关键步骤可能包括:
酰化: 将乙酰基引入苯胺衍生物。
环化: 形成苯并噻吩并[2,3-d]嘧啶核心。
硫醚形成: 引入硫代基。
工业生产方法
工业生产方法可能涉及优化合成路线以最大限度地提高产率和纯度。这可能包括:
催化: 使用催化剂提高反应效率。
纯化: 使用重结晶或色谱等技术纯化最终产品。
化学反应分析
反应类型
该化合物可以进行各种化学反应,包括:
氧化: 将硫代基转化为亚砜或砜。
还原: 将羰基还原为醇。
取代: 用其他取代基取代官能团。
常用试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸。
还原剂: 氢化铝锂,硼氢化钠。
取代试剂: 卤素,亲核试剂。
主要生成物
这些反应形成的主要产物将取决于所用具体条件和试剂。例如,氧化可能会生成亚砜,而还原可能会生成醇。
科学研究应用
化学
该化合物可以用作有机合成的构建单元,特别是在开发新的杂环化合物方面。
生物学
在生物学研究中,它可以作为探针来研究酶的相互作用,或作为药物发现中的潜在先导化合物。
医药
药物应用可能包括根据其生物活性作为抗炎、抗癌或抗菌剂。
工业
在工业中,它可能用于开发新材料或作为化学反应中的催化剂。
作用机制
作用机制将取决于具体的生物靶点。例如,如果该化合物作为酶抑制剂起作用,它可能会与酶的活性位点结合,从而阻断其活性。所涉及的分子靶点和途径需要通过实验研究来阐明。
相似化合物的比较
类似化合物
苯并噻吩并[2,3-d]嘧啶: 该类中具有类似结构的其他化合物。
硫醚: 含有硫代基的化合物。
乙酰苯胺: 含有乙酰氨基的化合物。
独特之处
“N-[4-(乙酰氨基)苯基]-2-{[3-(4-甲基苯基)-4-氧代-3,4,5,6,7,8-六氢[1]苯并噻吩并[2,3-d]嘧啶-2-基]硫代}乙酰胺”的独特之处在于其官能团的特定组合及其潜在的生物活性,这可能与其他类似化合物不同。
属性
分子式 |
C27H26N4O3S2 |
|---|---|
分子量 |
518.7 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26N4O3S2/c1-16-7-13-20(14-8-16)31-26(34)24-21-5-3-4-6-22(21)36-25(24)30-27(31)35-15-23(33)29-19-11-9-18(10-12-19)28-17(2)32/h7-14H,3-6,15H2,1-2H3,(H,28,32)(H,29,33) |
InChI 键 |
KJTZKUKAICLIOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C)SC5=C3CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026297.png)
![[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12026307.png)

![Benzofuro[3,2-c]pyridin-1(2h)-one](/img/structure/B12026314.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026332.png)
![5-(3-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026340.png)


![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12026362.png)
![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12026364.png)

![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12026373.png)
![3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12026374.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026382.png)
